Hedragonic acid
CAS No.: 466-02-4
Cat. No.: VC0191379
Molecular Formula: C32H54OS
Molecular Weight: 486.84
* For research use only. Not for human or veterinary use.

CAS No. | 466-02-4 |
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Molecular Formula | C32H54OS |
Molecular Weight | 486.84 |
IUPAC Name | (4aS,6aR,6aS,6bR,8aS,9S,12aS,14bS)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,9,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Standard InChI | InChI=1S/C29H44O3/c1-18-19-9-12-28(6)23(26(19,4)11-10-22(18)30)8-7-20-21-17-25(2,3)13-15-29(21,24(31)32)16-14-27(20,28)5/h7,18-19,21,23H,8-17H2,1-6H3,(H,31,32)/t18-,19-,21-,23+,26-,27+,28+,29-/m0/s1 |
SMILES | CC1C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C |
Chemical Identity and Basic Properties
Hedragonic acid is identified in chemical databases with the PubChem CID 125114857. This organic compound possesses a complex pentacyclic structure characteristic of triterpenoids, with multiple methyl groups and specific stereochemistry defining its three-dimensional arrangement. The compound features a carboxylic acid group (-COOH) and a ketone group (C=O), which contribute to its chemical reactivity and potential biological interactions .
The basic molecular properties of hedragonic acid are summarized in Table 1, providing essential information for researchers interested in studying this compound.
Physical and Chemical Data
Property | Value |
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Molecular Formula | C29H44O3 |
Molecular Weight | 440.7 g/mol |
Physical State | Not specified in current literature |
Melting Point | Not specified in current literature |
Solubility | Not specified in current literature |
PubChem CID | 125114857 |
Creation Date | April 10, 2017 |
Last Modification | February 22, 2025 |
The limited available data on hedragonic acid's physical properties reflects the current research gaps regarding this compound. Unlike more extensively studied compounds such as hyaluronic acid, which has well-documented viscoelasticity, moisture retention capacity, and biocompatibility properties, the specific physical characteristics of hedragonic acid remain underexplored in scientific literature .
Structural Characteristics
Chemical Structure
Hedragonic acid possesses a complex pentacyclic structure that is characteristic of oleanane-type triterpenoids. The compound features a specific stereochemical arrangement defined by multiple chiral centers, which contribute to its three-dimensional structure and potential biological activity. The molecular structure includes a carboxylic acid functional group and a ketone group, which may influence its chemical reactivity and potential interaction with biological systems .
Stereochemistry
The stereochemical configuration of hedragonic acid is partially described by its systematic name: (4As,6aR,6aS,6bR,8aS,9S,12aS,14bS)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,9,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid. This nomenclature indicates the presence of multiple stereocenters with specified absolute configurations, which are critical determinants of the compound's biological activity and chemical behavior .
Unlike hyaluronic acid, which has a relatively simple repeating disaccharide structure of β-1,4-D-glucuronic acid and β-1,3-N-acetylglucosamine units, hedragonic acid exhibits a more complex polycyclic structure typical of triterpenoids. This structural complexity likely contributes to unique chemical properties and potential biological activities that remain to be fully characterized .
Nomenclature and Alternative Identifiers
Systematic Nomenclature
The IUPAC systematic name for hedragonic acid, (4As,6aR,6aS,6bR,8aS,9S,12aS,14bS)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,9,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid, provides a comprehensive description of its chemical structure according to international chemical naming conventions. This lengthy name precisely defines the molecular structure and stereochemical configuration of the compound .
Common Synonyms and Alternative Names
Hedragonic acid is known by several synonyms and alternative identifiers in chemical databases and scientific literature:
Identifier Type | Value |
---|---|
Common Name | Hedragonic acid |
Registry Number | 466-02-4 |
Alternative Chemical Name | 3-Oxo-24-norolean-12-en-28-oic acid |
Alternative Name | Simiarenol methylthiomethyl ether |
These alternative names and identifiers facilitate cross-referencing across different chemical databases and scientific publications, allowing researchers to identify the same compound despite variations in nomenclature .
Research Limitations and Future Directions
Current research on hedragonic acid appears to be limited, as evidenced by the scarcity of detailed information in scientific databases. This contrasts sharply with compounds like hyaluronic acid, which has been extensively studied since its discovery in 1934 and has well-documented applications in tissue engineering, wound healing, cancer treatment, ophthalmology, and cosmetics .
Research Gaps
Several important aspects of hedragonic acid remain unexplored:
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Comprehensive physical properties (solubility, melting point, optical rotation)
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Detailed biological activities and mechanisms of action
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Potential therapeutic applications
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Natural sources and biosynthetic pathways
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Chemical synthesis routes and modifications
Future Research Opportunities
Future research on hedragonic acid could focus on:
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Determination of complete physical and chemical properties
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Evaluation of biological activities, particularly anti-inflammatory or antioxidant effects common to triterpenoids
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Investigation of natural sources and extraction methods
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Development of synthetic pathways for hedragonic acid and derivatives
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Exploration of potential applications in pharmaceutical, cosmetic, or other industries
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